Linker Length Defines PROTAC Ternary Complex Formation and Degradation Potency
The spatial separation between ligands in a PROTAC molecule is a primary determinant of degradation efficiency, and this is directly controlled by the number of PEG units. m-PEG8-Br provides a linker consisting of 8 ethylene glycol units. This length differs from common comparators like m-PEG7-Br (7 units) and m-PEG11-Br (11 units). The selection of a specific PEG length is empirically determined in structure-activity relationship (SAR) studies for each PROTAC. Using an incorrect linker length, such as m-PEG7-Br or m-PEG11-Br, in a PROTAC sequence validated with m-PEG8-Br, can result in a complete loss of activity [1].
| Evidence Dimension | Number of Ethylene Glycol Units (Linker Length) |
|---|---|
| Target Compound Data | 8 PEG units |
| Comparator Or Baseline | m-PEG7-Br: 7 PEG units; m-PEG11-Br: 11 PEG units |
| Quantified Difference | Differential of 1 unit (m-PEG7-Br) and 3 units (m-PEG11-Br) |
| Conditions | Determined by chemical structure and composition |
Why This Matters
This defines the physical distance between the E3 ligase ligand and the target protein ligand, a parameter that cannot be altered without potentially invalidating the entire PROTAC design and its associated biological activity.
- [1] An, S. and Fu, L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. View Source
